N-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-2-ethoxybenzamide
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Overview
Description
N-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-2-ethoxybenzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a bromo and methoxy group on the phenyl ring, along with an ethoxybenzamide moiety. Its distinct structure makes it a subject of interest in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-2-ethoxybenzamide typically involves a multi-step process. One common method includes the condensation reaction between 2-bromo-5-methoxybenzaldehyde and 2-ethoxybenzamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol and a catalyst like p-toluenesulfonic acid. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization .
Chemical Reactions Analysis
N-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-2-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
N-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-2-ethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-2-ethoxybenzamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
N-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-2-ethoxybenzamide can be compared with other similar compounds, such as:
N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}aceto hydrazide: This compound shares a similar bromo and methoxy substitution pattern but differs in its overall structure and functional groups.
N-[(5-bromo-2-methoxyphenyl)methylideneamino]-5-(2,3-dihydro-1H-inden-5-yloxymethyl)-2-furancarboxamide: Another compound with a similar bromo and methoxy substitution, but with different functional groups and applications.
N’-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-N-phenyloxamide: This compound also features the bromo and methoxy substitution but has a different amide structure.
Properties
IUPAC Name |
N-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-2-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3/c1-3-23-16-7-5-4-6-14(16)17(21)20-19-11-12-10-13(22-2)8-9-15(12)18/h4-11H,3H2,1-2H3,(H,20,21)/b19-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOULAUKCSFSQE-YBFXNURJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NN=CC2=C(C=CC(=C2)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1C(=O)N/N=C/C2=C(C=CC(=C2)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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